- Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complex, Cuihua Xuebao, 2014, 35(10), 1695-1700

Cas no 943-27-1 (4′-tert-Butylacetophenone)

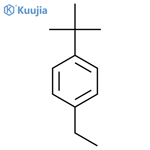

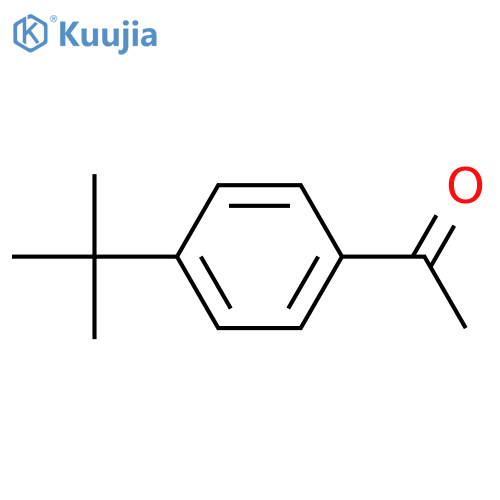

4′-tert-Butylacetophenone structure

商品名:4′-tert-Butylacetophenone

4′-tert-Butylacetophenone 化学的及び物理的性質

名前と識別子

-

- 4'-tert-Butylacetophenone

- 4-tert-Butylacetophenone

- 4′-tert-Butylacetophenone

- 1-(4-(tert-Butyl)phenyl)ethanone

- p-t-Butylacetophenone

- 1-(4-tert-butylphenyl)ethanone

- 1-[4-(tert-Butyl)phenyl]ethan-1-one

- 4-Acetyl tert-butylbenzene

- 4'-t-Butylacetophenone

- PHENOMUSCOL

- p-tert-butyl acetophenone

- p-tert-Butylacetophenon

- Tert-butyl acetophenone

- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone

- p-tert-Butylacetophenone

- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-

- Acetophenone, 4'-tert-butyl-

- 1-(4-tert-butyl-phenyl)-ethanone

- 1-(4-tert-butylphenyl)ethan-1-one

- 4-TERT-BUTYLPHENYL METHYL KETONE

- UYFJYGWNYQCHOB-UHFFFAOYSA-N

- Ethanone, 1-((1,1-dimethylethyl)phenyl)-

- Ethanone, 1-[(1,1-dimethylethyl)phenyl]-

- Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-

- 4313

- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)

- Acetophenone, 4′-tert-butyl- (6CI, 8CI)

- 4-t-Butylacetophenone

- NSC 826

- p-tert-Butylacetylbenzene

-

- MDL: MFCD00017256

- インチ: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3

- InChIKey: UYFJYGWNYQCHOB-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=CC(C(C)(C)C)=CC=1

計算された属性

- せいみつぶんしりょう: 176.120115g/mol

- ひょうめんでんか: 0

- XLogP3: 3.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 176.120115g/mol

- 単一同位体質量: 176.120115g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 13

- 複雑さ: 180

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.964 g/mL at 25 °C(lit.)

- ゆうかいてん: 17-18 °C (dimorphic) (lit.)

- ふってん: 107-108 °C/5 mmHg(lit.)

- フラッシュポイント: 華氏温度:86°f< br / >摂氏度:30°C< br / >

- 屈折率: n20/D 1.52(lit.)

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 3.18670

- ようかいせい: アルコールやエーテルに溶け、水に微溶解する

- じょうきあつ: 0.0±0.5 mmHg at 25°C

4′-tert-Butylacetophenone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226

- 警告文: Eyeshields, Faceshields, full-face respirator (US), Gloves, multi-purpose combination respirator cartridge (US), type ABEK (EN14387) respirator filter

- 危険物輸送番号:UN 1224 3/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 10

- セキュリティの説明: S16-S29-S33-S36/37/39-S26

-

危険物標識:

- 危険レベル:3

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:3.2

- リスク用語:R10; R20/21/22; R36/37/38

- TSCA:T

- 包装等級:III

4′-tert-Butylacetophenone 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4′-tert-Butylacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006514-25g |

4′-tert-Butylacetophenone |

943-27-1 | 95% | 25g |

1542.0CNY | 2021-07-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047102-25g |

4′-tert-Butylacetophenone |

943-27-1 | 98% | 25g |

¥327.00 | 2024-04-24 | |

| TRC | B690505-5g |

4-tert-Butylacetophenone |

943-27-1 | 5g |

$ 187.00 | 2023-04-18 | ||

| Apollo Scientific | OR21926-25g |

4'-(tert-Butyl)acetophenone |

943-27-1 | 98% | 25g |

£55.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-1g |

4′-tert-Butylacetophenone |

943-27-1 | 97% | 1g |

91.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-5g |

4′-tert-Butylacetophenone |

943-27-1 | 97% | 5g |

222.0CNY | 2021-07-15 | |

| Ambeed | A637396-25g |

4'-tert-Butylacetophenone |

943-27-1 | 98% | 25g |

$41.0 | 2024-04-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001605-1g |

4′-tert-Butylacetophenone |

943-27-1 | 98% | 1g |

¥28 | 2024-07-19 | |

| TRC | B690505-10g |

4-tert-Butylacetophenone |

943-27-1 | 10g |

$ 351.00 | 2023-04-18 | ||

| Apollo Scientific | OR21926-100g |

4'-(tert-Butyl)acetophenone |

943-27-1 | 95% | 100g |

£114.00 | 2023-09-01 |

4′-tert-Butylacetophenone 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium bromide , Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ; 5 min, rt; 1.56 h, 0 °C

リファレンス

- Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684

合成方法 3

はんのうじょうけん

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 6 h, reflux

リファレンス

- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Catalysts: Tetrafluoroboric acid , Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform , Water ; 24 h, 60 °C

リファレンス

- Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule, Catalysis Science & Technology, 2016, 6(15), 6031-6036

合成方法 6

はんのうじょうけん

1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C

リファレンス

- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide, ACS Omega, 2018, 3(12), 18065-18077

合成方法 7

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate , 2-(1H-Indazol-1-yl)quinoline Solvents: Decane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 60 °C

リファレンス

- Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand, Organic Letters, 2023, 25(11), 1850-1855

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C

リファレンス

- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616

合成方法 10

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

リファレンス

- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ; < 3 h, 80 °C

リファレンス

- Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols, Ultrasonics Sonochemistry, 2019, 50, 331-338

合成方法 12

はんのうじょうけん

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C

リファレンス

- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C

リファレンス

- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration, Inorganic Chemistry Communications, 2019, 109,

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide , Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol , Water ; 12 h, 80 °C

リファレンス

- Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes, Journal of the American Chemical Society, 2013, 135(1), 50-53

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ; 7 h, 80 °C

リファレンス

- First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols, Polymer, 2018, 149, 229-237

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate , Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ; 20 h, 80 °C

リファレンス

- Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104

合成方法 19

はんのうじょうけん

1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt

リファレンス

- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

合成方法 20

はんのうじょうけん

1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate , Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 7 h, 25 - 30 °C

リファレンス

- Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds, Science China: Chemistry, 2021, 64(12), 2134-2141

4′-tert-Butylacetophenone Raw materials

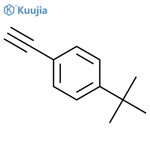

- 4-(Tert-butyl)phenylacetylene

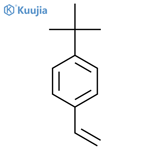

- 4-tert-Butylstyrene

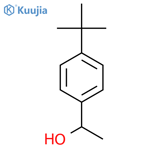

- 1-(4-tert-Butylphenyl)ethanol

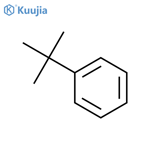

- tert-Butylbenzene

- 1-t-butyl-4-ethylbenzene

4′-tert-Butylacetophenone Preparation Products

4′-tert-Butylacetophenone 関連文献

-

Shaikh Samser,Priyabrata Biswal,Sushanta Kumar Meher,Krishnan Venkatasubbaiah Org. Biomol. Chem. 2021 19 1386

-

2. Conformational analysis. Part 24. A lanthanide-induced-shift (LIS) NMR investigation of aromatic ketones. Lutetium versus lanthanum reagents in probing diamagnetic complexation shiftsFernando Sancassan,Giovanni Petrillo,Raymond J. Abraham J. Chem. Soc. Perkin Trans. 2 1995 1965

-

Akshay Ekanath Hande,Vinay Bapu Ramesh,Kandikere Ramaiah Prabhu Chem. Commun. 2018 54 12113

-

4. Direct alkylacylation of arenes by alkanes and cycloalkanes in the presence of aprotic superacidsIrena Akhrem,Alexander Orlinkov,Mark Vol'Pin J. Chem. Soc. Chem. Commun. 1993 257

-

Hemantkumar G. Naik,Bahar Yeniad,Cor E. Koning,Andreas Heise Org. Biomol. Chem. 2012 10 4961

943-27-1 (4′-tert-Butylacetophenone) 関連製品

- 22679-54-5(4-tert-Butylbenzophenone)

- 84-51-5(2-Ethylanthraquinone)

- 40428-87-3(1-3-(propan-2-yl)phenylethan-1-one)

- 17610-00-3(3,5-Di-tert-butylbenzaldehyde)

- 939-97-9(4-Tert-Butylbenzaldehyde)

- 82-86-0(Acenaphthenequinone)

- 15796-82-4(4,4'-Di-tert-butylbenzophenone)

- 645-13-6(4'-Isopropylacetophenone)

- 6136-71-6(1-(3-tert-butylphenyl)ethan-1-one)

- 55709-39-2(4-tert-Butyl-3',5'-dimethylbenzophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943-27-1)4′-tert-Butylacetophenone

清らかである:99%

はかる:100ml

価格 ($):172.0